molecular formula C3H4ClN5O B8770970 2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide CAS No. 6399-47-9

2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide

Cat. No.: B8770970
CAS No.: 6399-47-9
M. Wt: 161.55 g/mol
InChI Key: HAZFRPCINVUQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.

Chemical Reactions Analysis

2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

2-chloro-N-(1H-1,2,3,4-tetrazol-5-yl)acetamide can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

CAS No.

6399-47-9

Molecular Formula

C3H4ClN5O

Molecular Weight

161.55 g/mol

IUPAC Name

2-chloro-N-(2H-tetrazol-5-yl)acetamide

InChI

InChI=1S/C3H4ClN5O/c4-1-2(10)5-3-6-8-9-7-3/h1H2,(H2,5,6,7,8,9,10)

InChI Key

HAZFRPCINVUQFY-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC1=NNN=N1)Cl

Origin of Product

United States

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